Imidazole-1-acetic acid, 5-ethyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-1-acetic acid, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structural features and potential applications in various scientific fields. Imidazole derivatives are known for their versatility and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 5-ethyl-2-nitro- typically involves the nitration of an imidazole precursor. One common method includes the reaction of 2-methyl-1H-imidazole with nitric acid under controlled conditions to yield 2-nitro-5-methyl-1H-imidazole. This intermediate can then be further reacted with ethyl acetate to produce the desired compound .
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazole-1-acetic acid, 5-ethyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazole-1-acetic acid, 5-ethyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of imidazole-1-acetic acid, 5-ethyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain contexts .
Vergleich Mit ähnlichen Verbindungen
Imidazole-1-acetic acid, 5-ethyl-2-nitro- can be compared with other imidazole derivatives such as:
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- Metronidazole-1-acetic acid
- 2-Nitroimidazole
Uniqueness: The presence of both the ethyl and nitro groups in imidazole-1-acetic acid, 5-ethyl-2-nitro- imparts unique chemical properties, making it distinct from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
23571-52-0 |
---|---|
Molekularformel |
C7H9N3O4 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
2-(5-ethyl-2-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O4/c1-2-5-3-8-7(10(13)14)9(5)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
RXXRBAIMHROQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(N1CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.